molecular formula C18H19ClN2O2 B239692 N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide

Katalognummer B239692
Molekulargewicht: 330.8 g/mol
InChI-Schlüssel: LOTBRWNVONFMBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide, also known as CP-945,598, is a small-molecule antagonist of the cannabinoid receptor type 1 (CB1). It was first synthesized in 2004 by Pfizer as a potential treatment for obesity and metabolic disorders. CP-945,598 has since been studied extensively for its potential therapeutic applications and its mechanism of action.

Wirkmechanismus

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide is a selective antagonist of the CB1 receptor, which is primarily expressed in the brain and central nervous system. The CB1 receptor is involved in the regulation of appetite, metabolism, and energy balance, as well as the modulation of pain, mood, and cognition. N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide binds to the CB1 receptor and blocks the activation of downstream signaling pathways, thereby reducing the effects of endocannabinoids and exogenous cannabinoids.
Biochemical and Physiological Effects
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects, including the reduction of food intake and body weight in animal models of obesity and metabolic disorders. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, as well as the symptoms of anxiety and depression. In addition, N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide has been shown to have anti-inflammatory and neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide as a tool compound in scientific research is its selectivity for the CB1 receptor, which allows for the specific study of the role of this receptor in various physiological processes. However, one limitation of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide is its relatively low affinity for the CB1 receptor, which can make it difficult to achieve complete receptor blockade at low concentrations.

Zukünftige Richtungen

There are a number of potential future directions for the study of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide and its therapeutic applications. One area of interest is the potential use of CB1 antagonists in the treatment of obesity and metabolic disorders, particularly in combination with other therapies such as diet and exercise. Another area of interest is the potential use of CB1 antagonists in the treatment of addiction and related disorders, such as alcoholism and opioid dependence. Finally, there is ongoing research into the potential use of CB1 antagonists in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.

Synthesemethoden

The synthesis of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with 3-chloro-1-(pyrrolidin-1-yl)benzene, followed by the addition of N,N-diisopropylethylamine and 4-dimethylaminopyridine. The resulting product is then purified by column chromatography and recrystallization. The yield of the synthesis is typically around 50%.

Wissenschaftliche Forschungsanwendungen

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of obesity and metabolic disorders. It has also been investigated for its potential use in the treatment of addiction, anxiety, and depression. In addition, N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide has been used as a tool compound in scientific research to study the role of the CB1 receptor in various physiological processes.

Eigenschaften

Produktname

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide

Molekularformel

C18H19ClN2O2

Molekulargewicht

330.8 g/mol

IUPAC-Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide

InChI

InChI=1S/C18H19ClN2O2/c1-23-15-7-4-13(5-8-15)18(22)20-14-6-9-17(16(19)12-14)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)

InChI-Schlüssel

LOTBRWNVONFMBG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.